molecular formula C19H18ClN3O2 B2748795 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 349133-59-1

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2748795
CAS No.: 349133-59-1
M. Wt: 355.82
InChI Key: JEBZKRZZEQHHAR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Isoxazole-carboxamide derivatives are a significant class of heterocyclic compounds extensively investigated in medicinal chemistry for their diverse biological activities. Compounds within this structural class have demonstrated potent to moderate antiproliferative activities against a broad panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), hepatocellular carcinoma (HepG2, Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . The core isoxazole-carboxamide structure is known to be a key pharmacophore, and the specific substituents on the phenyl rings, such as the chloro and dimethylamino groups in this molecule, are critical for modulating the compound's biological activity, solubility, and cellular permeability . Research into similar analogs has shown that they can induce cell cycle arrest and shift cell death mechanisms towards apoptosis, making them valuable probes for studying cancer biology . Furthermore, some isoxazole-carboxamides have been explored for their potential in treating other diseases, such as spinal muscular atrophy (SMA), through mechanisms that involve post-translational stabilization of specific proteins . The incorporation of a dimethylamino group can enhance the molecule's physicochemical properties, potentially leading to improved metabolic stability and making it a promising candidate for further lead optimization and preclinical development .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-17(18(22-25-12)15-6-4-5-7-16(15)20)19(24)21-13-8-10-14(11-9-13)23(2)3/h4-11H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBZKRZZEQHHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the nitration of dimethylaniline followed by reduction to obtain the corresponding amine.

    Coupling with Chlorophenylisoxazole: The intermediate is then coupled with 3-(2-chlorophenyl)-5-methylisoxazole using a formylation reaction, often facilitated by reagents such as formic acid or formamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs differ in substituents on the phenyl rings or isoxazole core. These modifications impact physicochemical properties, synthesis routes, and bioactivity.

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Activity/Notes Reference
Target Compound 3-(2-ClPh), 5-Me, N-(4-(NMe₂)Ph) C₁₉H₁₷ClN₃O₂ Not reported Antioxidant potential (predicted)
39k (Analog) 3-(2-ClPh), 5-Me, N-(4-(NEt₂)Ph) C₂₁H₂₁ClN₃O₂ 111.5–113.9 Lower crystallinity vs. 39j (diethylamino vs. dimethylamino)
39j 3-(4'-F-Biphenyl), 5-Me, N-(4-(NEt₂)Ph) C₂₇H₂₆FN₃O₂ 171.2–173.9 Higher melting point due to fluorine substituent
2b N-(4-Cl-2,5-diOMePh) C₁₉H₁₇Cl₂N₂O₄ 115–117 67% yield; chloro and methoxy groups reduce crystallinity
SI53 3-(2,6-diClPh), carbothioamide C₂₁H₂₀Cl₂N₃OS Not reported Thioamide derivative with dichlorophenyl group
Tert-butyl analog N-(4-(tert-butyl)Ph) C₂₂H₂₂ClN₃O₂ Not reported IC₅₀ = 7.8 µg/ml (antioxidant)

Key Observations :

  • Electron-donating groups (e.g., dimethylamino, tert-butyl) enhance antioxidant activity. For example, the tert-butyl analog exhibits an IC₅₀ of 7.8 µg/ml .
  • Halogen substituents : Chlorine at the 2-position (target compound) vs. 2,6-dichloro (SI53) may alter steric and electronic interactions. Dichlorophenyl analogs often show reduced solubility .
  • Amino group variations: Diethylamino (39k) vs. dimethylamino (target compound) lowers melting points (111.5–113.9°C vs. unreported), suggesting reduced crystallinity with bulkier substituents .

Key Observations :

  • HBTU coupling : Common for carboxamide formation, but yields are often unreported .
  • Suzuki-Miyaura reactions : Used for biphenyl derivatives (e.g., 39j) but require stringent conditions (argon, reflux) .
  • Chromatography : Essential for purifying methoxy-substituted analogs (e.g., 2b) .

Biological Activity

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its pharmacological relevance. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H22ClN3O2
  • Molecular Weight : 373.87 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The presence of the chlorine atom on the phenyl ring enhances its reactivity and pharmacokinetic properties, potentially influencing its solubility and membrane permeability.

Interaction with Biological Targets

  • Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at neurotransmitter receptors, modulating various signal transduction pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

Biological Activity Overview

Activity TypeObservationsReferences
Antitumor Activity Demonstrated cytotoxic effects in cancer cell lines, particularly MCF-7 and MDA-MB-231. Synergistic effects observed when combined with doxorubicin. ,
Antifungal Activity Exhibited activity against Candida albicans and Candida parapsilosis with MIC values comparable to standard antifungals.
Anti-inflammatory Potential modulation of inflammatory pathways through receptor interaction.

Antitumor Efficacy

In a study investigating the antitumor properties of various isoxazole derivatives, this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). When tested alongside doxorubicin, a notable synergistic effect was observed, enhancing the overall efficacy of treatment.

Antifungal Activity

Another study evaluated the antifungal potential of the compound against Candida species. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole, suggesting its viability as an alternative therapeutic agent in fungal infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that substituents on the phenyl rings significantly influence the biological activity of the compound. For example, the presence of electronegative atoms such as chlorine enhances antifungal activity by increasing lipophilicity and improving membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of isoxazole precursors and coupling of chlorophenyl and dimethylaminophenyl moieties. Key steps require precise control of temperature (e.g., 60–80°C) and pH (neutral to slightly acidic conditions). Catalysts like palladium complexes may enhance coupling efficiency. Solvents such as dichloromethane or ethanol are used, with purification via column chromatography or recrystallization .
  • Optimization : Design of Experiments (DoE) approaches, such as varying solvent polarity or reaction time, can improve yield. Purity is validated using HPLC (>98%) and mass spectrometry .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles of the isoxazole ring at ~108°) .
    • Data Table :
ParameterMethodTypical Value
Molecular WeightMass Spectrometry399.86 g/mol (C20_{20}H19_{19}ClN2_2O2_2)
Melting PointDSC165–168°C

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's binding affinities to biological targets, and what methods resolve discrepancies in binding assay data?

  • Experimental Design : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics (Kd_d, Ki_i). Target enzymes (e.g., viral proteases) or receptors (e.g., GPCRs) are immobilized, and compound concentrations are varied (1 nM–10 µM) .
  • Data Contradictions : Discrepancies may arise from assay conditions (pH, ionic strength). Validate using orthogonal methods (e.g., isothermal titration calorimetry) and statistical analysis (e.g., Student’s t-test for replicates) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for optimizing the compound's pharmacological profile?

  • SAR Strategies :

  • Substituent Variation : Compare dimethylaminophenyl vs. ethoxyphenyl groups ( vs. 8) to assess impact on solubility and target engagement.
  • Bioisosteric Replacement : Replace the isoxazole ring with oxazole or pyrazole moieties to modulate metabolic stability .
    • Computational Tools : Molecular docking (AutoDock Vina) predicts binding poses, while QSAR models correlate logP values (e.g., 3.2) with antiviral IC50_{50} .

Q. What in vitro and in vivo models are appropriate for assessing the compound's antiviral efficacy, and how should conflicting results from different models be reconciled?

  • In Vitro Models : Cell-based assays (e.g., Vero E6 cells infected with SARS-CoV-2) measure EC50_{50} values. Use RT-qPCR to quantify viral RNA reduction .
  • In Vivo Models : Murine models (e.g., BALB/c mice) evaluate pharmacokinetics (Cmax_{max} = 1.2 µg/mL, t1/2_{1/2} = 4.5 h) and toxicity (LD50_{50} > 500 mg/kg) .
  • Conflict Resolution : Cross-validate using human organoids or 3D cell cultures. Apply meta-analysis to integrate data from disparate models .

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